- Green preparation of racemic 1,2-diphenylethylenediamine, China, , ,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)
951-87-1 structure
Product Name:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
CAS-Nr.:951-87-1
MF:C14H16N2
MW:212.290243148804
MDL:MFCD00274328
CID:40402
PubChem ID:125307283
Update Time:2024-10-25
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- InChI-Schlüssel: PONXTPCRRASWKW-OKILXGFUSA-N
- Lächelt: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Berechnete Eigenschaften
- Genaue Masse: 212.13100
- Monoisotopenmasse: 212.131
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 171
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: Nicht bestimmt
- XLogP3: 1.4
- Topologische Polaroberfläche: 52
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.106
- Schmelzpunkt: 116.0 to 120.0 deg-C
- Siedepunkt: 353.9°Cat760mmHg
- Flammpunkt: 199.9°C
- Brechungsindex: 1.619
- PSA: 52.04000
- LogP: 3.78700
- Löslichkeit: Nicht bestimmt
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:4° CStore...,-4℃Store...Better
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Zolldaten
- HS-CODE:2921590090
- Zolldaten:
China Zollkodex:
2921590090Übersicht:
292159090. Andere aromatische Polyamine und Derivate und ihre Salze. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
292159090. andere aromatische Polyamine und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70175-200mg |
1,2-diphenylethane-1,2-diamine |
951-87-1 | ≥97% | 200mg |
¥68.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 458511-1G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
¥975.19 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 458511-5G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 5g |
¥4400.69 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3930-1g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 95.0%(GC&T) | 1g |
¥890.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3930-5g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 95.0%(GC&T) | 5g |
¥3665.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB353-200mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 97.0%(T) | 200mg |
¥340.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-1G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 1g |
¥130.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
| abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
| abcr | AB331721-5 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€169.50 | 2022-06-10 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts, Journal of Organic Chemistry, 2017, 82(9), 4668-4676
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Referenz
- Reaction of Aromatic Aldehydes with Ammonium Acetate, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referenz
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenes, Tetrahedron Letters, 2017, 58(7), 670-673
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Referenz
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes, Tetrahedron: Asymmetry, 2014, 25(4), 381-386
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Referenz
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metal, Synthetic Communications, 2001, 31(23), 3587-3592
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines, Journal of Organic Chemistry, 1995, 60(13), 3980-92
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefins, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediamines, Tetrahedron Letters, 1996, 37(16), 2859-62
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Referenz
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc Imines, Chemistry - An Asian Journal, 2015, 10(2), 334-337
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- The diaza-Cope rearrangement, Chemische Berichte, 1976, 109(1), 1-40
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acids, Glasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Referenz
- meso-4,5-Diphenylimidazolidin-2-one, Acta Crystallographica, 2009, 65(12),
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexes, Polyhedron, 2021, 205,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Referenz
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamine, Organic & Biomolecular Chemistry, 2012, 10(9), 1877-1882
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Referenz
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal Complexes, Chemistry - A European Journal, 2016, 22(28), 9667-9675
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Referenz
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2O, Journal of Molecular Structure, 2012, 1029, 180-186
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Referenz
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2), Science of Synthesis, 2009, 40, 615-641
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Bestellnummer:A959250
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:09
Preis ($):167.0
Email:sales@amadischem.com
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Verwandte Literatur
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) Verwandte Produkte
- 117106-34-0(1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2S)-rel-)
- 912804-90-1(1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-)
- 25611-78-3(1,2-Diphenylethylamine)
- 5700-60-7(1,2-Diphenylethane-1,2-diamine)
- 50764-59-5((1R,2S)-1,2-Di-p-tolylethane-1,2-diamine)
- 29841-69-8((1S,2S)-1,2-diphenylethane-1,2-diamine)
- 872595-06-7(1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-)
- 503112-15-0(1,2-Ethanediamine, 1,2-bis(3,5-dimethylphenyl)-, (1R,2R)-)
- 16635-95-3(1,2-Diphenylethylenediamine)
- 35132-20-8((+)-1,2-Diphenylethylenediamine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Reinheit:99%
Menge:25g
Preis ($):167.0